6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride
Overview
Description
Scientific Research Applications
Structural Analysis and Surface Interactions
A study by Naveen et al. (2018) synthesized a novel pyrazole derivative involving 6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride. This compound was characterized using NMR, mass spectral analysis, and X-ray diffraction, revealing interactions like C-H⋯π and Cg⋯Cg in its molecular structure. The compound's stability was attributed to inter and intra-molecular hydrogen bonds, analyzed further using Hirshfeld surface analysis (Naveen et al., 2018).
Radioactive Labeling for Biological Mapping
Vaidyanathan et al. (2000) explored the development of radiolabeled analogues of 6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride for mapping O(6)-alkylguanine-DNA alkyltransferase in vivo. Their work involved synthesizing fluorine-18 and iodine-131 labeled compounds, demonstrating their potential in the biological mapping of this DNA repair enzyme (Vaidyanathan et al., 2000).
Anti-HIV Agent Development
Mizuhara et al. (2012) conducted a study on pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, including compounds with 6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride. They found that modifications in these compounds resulted in improved anti-HIV activity, providing insights into the development of potent anti-HIV agents (Mizuhara et al., 2012).
Anticonvulsant and Antioxidant Activities
Prasanthi et al. (2013) synthesized derivatives of 6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride as potential anticonvulsants. They found that specific derivatives showed significant anticonvulsant and antioxidant activities, highlighting its potential in therapeutic applications (Prasanthi et al., 2013).
properties
IUPAC Name |
6-chloro-1,3-benzodioxol-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2.ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;/h1-2H,3,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRWGYBNVDWZBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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